molecular formula C17H14F2N2O2 B2427892 N-[Cyano-(2-methylphenyl)methyl]-2-(2,4-difluorophenoxy)acetamide CAS No. 1385353-84-3

N-[Cyano-(2-methylphenyl)methyl]-2-(2,4-difluorophenoxy)acetamide

Cat. No.: B2427892
CAS No.: 1385353-84-3
M. Wt: 316.308
InChI Key: FABYOODSZLFVLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Photoreactive Properties and Photochemical Reactions

Compounds similar to N-[Cyano-(2-methylphenyl)methyl]-2-(2,4-difluorophenoxy)acetamide, such as flutamide and its derivatives, have been studied for their photoreactive properties. Research has shown that flutamide undergoes different photoreactions in various solvents, leading to products like o-nitrophenol derivatives through photo-induced nitro-nitrite rearrangement. Such studies highlight the potential of similar compounds in photochemical applications, including the development of photoresponsive materials or in understanding the photostability of chemicals under different environmental conditions (Watanabe, Fukuyoshi, & Oda, 2015).

Antimicrobial and Antifungal Applications

Research involving compounds with similar structural motifs, such as sulfamoyl moieties and cyanoacetamides, has demonstrated promising antimicrobial and antifungal properties. For example, studies on novel heterocyclic compounds incorporating sulfamoyl moieties have shown potential as antimicrobial agents. This suggests that this compound could be explored for its antimicrobial and antifungal efficacy, potentially leading to new treatments or preservation methods (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Catalysis and Chemical Synthesis

The reactivity of cyanoacetamides and related compounds has been leveraged in catalysis and chemical synthesis. For instance, cyanoacetamides have been used as curing agents for epoxy resins, indicating their potential in material science and engineering applications. Such compounds can react under specific conditions to form products with desirable mechanical strength and thermal properties, suggesting that this compound could be of interest in the development of new materials or in the modification of existing materials for enhanced performance (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).

Analytical Chemistry Applications

The versatility of compounds with aminoacetamide groups, as seen in related chemicals, has been utilized in analytical chemistry for the detection and quantification of small organic molecules. These properties could make this compound useful in the development of new analytical reagents or methodologies for the sensitive detection of specific analytes in complex mixtures (Lu & Giese, 2000).

Future Directions

Cyanoacetamide-N-derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities. The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-2-(2,4-difluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c1-11-4-2-3-5-13(11)15(9-20)21-17(22)10-23-16-7-6-12(18)8-14(16)19/h2-8,15H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABYOODSZLFVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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